7-Fluoro-3-methyl-1H-indene
Description
7-Fluoro-3-methyl-1H-indene is a substituted indene derivative featuring a bicyclic structure comprising a benzene ring fused to a cyclopentene moiety. The fluorine atom at position 7 and the methyl group at position 3 introduce distinct electronic and steric effects, influencing its physicochemical and biological properties. While direct data on this specific compound are absent in the provided evidence, inferences can be drawn from structurally analogous indene and indole derivatives. For instance, 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) demonstrates potent antioxidant activity by mitigating oxidative stress in photoreceptor cells . This suggests that substituent positioning and functional groups on the indene core significantly modulate bioactivity.
Properties
CAS No. |
197851-11-9 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 |
IUPAC Name |
7-fluoro-3-methyl-1H-indene |
InChI |
InChI=1S/C10H9F/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-5H,6H2,1H3 |
InChI Key |
JHAQZUGALXMNBE-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C1C=CC=C2F |
Synonyms |
1H-Indene,7-fluoro-3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 7-Fluoro-3-methyl-1H-indene and related compounds:
Substituent Effects on Physicochemical Properties
- Fluorine vs. For example, 7-Fluoro-3-isobutyl-1H-indole (191.24 g/mol) may exhibit greater membrane permeability than its chloro analog (7-Chloro-3-methyl-1H-indole-2-carboxylic acid, 195.61 g/mol) due to reduced steric hindrance .
- Methyl vs.
- Nitro and Formyl Groups : The nitro group in 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene () is strongly electron-withdrawing, likely increasing reactivity in substitution reactions. Conversely, FIHMI’s formyl and hydroxymethyl groups () contribute to its polarity and antioxidant efficacy .
Research Findings and Limitations
While direct studies on this compound are lacking, data from analogous compounds underscore the importance of substituent chemistry. Key limitations include:
- Data Gaps : Molecular weight, melting points, and spectroscopic data for this compound are unavailable, necessitating experimental characterization.
- Structural Variants: Indene and indole cores differ in aromaticity and ring strain, complicating direct comparisons. Indenes’ non-aromatic cyclopentene ring may confer distinct reactivity compared to indoles’ aromatic pyrrole moiety.
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